Cas no 1637254-93-3 (Bromo-Afatinib)

Bromo-Afatinib is a brominated derivative of Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases. This modified compound retains the core pharmacological activity of Afatinib while introducing a bromine substituent, which may enhance its binding affinity or alter its metabolic properties. Bromo-Afatinib is primarily utilized in research settings to investigate structure-activity relationships (SAR) and optimize kinase inhibition profiles. Its key advantages include potential improved selectivity or potency in targeting EGFR, HER2, and other ErbB family members, making it a valuable tool for studying cancer signaling pathways. The bromine moiety also facilitates further chemical modifications, enabling the development of novel analogs for preclinical evaluation.
Bromo-Afatinib structure
Bromo-Afatinib structure
商品名:Bromo-Afatinib
CAS番号:1637254-93-3
MF:C22H19BrClFN4O3
メガワット:521.766666650772
CID:4761060
PubChem ID:117821692

Bromo-Afatinib 化学的及び物理的性質

名前と識別子

    • (S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide
    • Fc1ccc(Nc2ncnc3cc(O[C@H]4CCOC4)c(NC(=O)C=CCBr)cc23)cc1Cl
    • SCHEMBL16398952
    • 4-Bromo-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide, (2E)-
    • C22H19BrClFN4O3
    • CS-0164267
    • Afatinib Impurity I
    • 1637254-93-3
    • (E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide
    • (S,E)-4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide (Afatinib Impurity)
    • Bromo-Afatinib
    • 2-Butenamide, 4-bromo-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-, (2E)-
    • 5WWC96C6TZ
    • SCHEMBL16398947
    • (2E)-4-Bromo-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide
    • IQJWAIKYBNTYPG-YUKKFKLSSA-N
    • 2-Butenamide, 4-bromo-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-, (2E)- (ACI); (2E)-4-Bromo-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide (ACI)
    • AFATINIB IMPURITY O
    • インチ: 1S/C22H19BrClFN4O3/c23-6-1-2-21(30)29-19-9-15-18(10-20(19)32-14-5-7-31-11-14)26-12-27-22(15)28-13-3-4-17(25)16(24)8-13/h1-4,8-10,12,14H,5-7,11H2,(H,29,30)(H,26,27,28)/b2-1+/t14-/m0/s1
    • InChIKey: IQJWAIKYBNTYPG-YUKKFKLSSA-N
    • ほほえんだ: BrC/C=C/C(NC1=CC2=C(N=CN=C2C=C1O[C@@H]1COCC1)NC1C=CC(=C(C=1)Cl)F)=O

計算された属性

  • せいみつぶんしりょう: 520.03131g/mol
  • どういたいしつりょう: 520.03131g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 85.4

Bromo-Afatinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A355405-10mg
Bromo-Afatinib
1637254-93-3
10mg
$ 1499.00 2023-04-19
TRC
A355405-250mg
Bromo-Afatinib
1637254-93-3
250mg
$ 800.00 2023-09-09
1PlusChem
1P00ANQJ-10mg
Afatinib IMpurity I
1637254-93-3 95%
10mg
$165.00 2024-06-19
TRC
A355405-1mg
Bromo-Afatinib
1637254-93-3
1mg
$ 190.00 2023-04-19
Ambeed
A839000-50mg
(S,E)-4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide
1637254-93-3 98%
50mg
$314.0 2024-04-23
A2B Chem LLC
AE96523-10mg
Afatinib IMpurity I
1637254-93-3 95%
10mg
$142.00 2024-04-20
Aaron
AR00ANYV-50mg
Afatinib IMpurity I
1637254-93-3 95%
50mg
$278.00 2025-02-12
1PlusChem
1P00ANQJ-50mg
Afatinib IMpurity I
1637254-93-3 95%
50mg
$315.00 2023-12-20

Bromo-Afatinib 関連文献

Bromo-Afatinibに関する追加情報

Recent Advances in Bromo-Afatinib (1637254-93-3) Research: A Comprehensive Overview

Bromo-Afatinib (CAS: 1637254-93-3) is a novel, small-molecule inhibitor that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of Afatinib, a well-known EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) inhibitor, Bromo-Afatinib exhibits unique properties that make it a promising candidate for targeted cancer therapy. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential therapeutic applications, particularly in resistant forms of cancer.

The primary objective of recent research on Bromo-Afatinib has been to explore its efficacy in overcoming drug resistance, a major challenge in oncology. Traditional EGFR inhibitors often face limitations due to mutations that render tumors unresponsive. Bromo-Afatinib, with its bromo-substitution, has shown enhanced binding affinity and selectivity, which may help bypass these resistance mechanisms. Studies have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations to analyze its interactions with mutant EGFR proteins, providing valuable insights into its structural and functional advantages.

In vitro and in vivo studies have demonstrated Bromo-Afatinib's potent inhibitory effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer models. Notably, its ability to penetrate the blood-brain barrier (BBB) has sparked interest in its potential for treating brain metastases, a common complication in advanced cancer cases. Pharmacokinetic studies have also highlighted its favorable bioavailability and metabolic stability, suggesting a robust profile for clinical development.

Despite these promising findings, challenges remain in optimizing Bromo-Afatinib's therapeutic window and minimizing off-target effects. Current research is exploring combination therapies, where Bromo-Afatinib is used alongside other targeted agents or immunotherapies to enhance efficacy and reduce toxicity. Additionally, efforts are underway to develop more efficient synthesis routes for 1637254-93-3, ensuring scalability for future clinical trials.

In conclusion, Bromo-Afatinib represents a significant advancement in the realm of targeted cancer therapy. Its unique chemical properties and promising preclinical results position it as a potential game-changer in addressing drug-resistant cancers. Continued research and clinical validation will be crucial in unlocking its full therapeutic potential and translating these findings into real-world applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1637254-93-3)Bromo-Afatinib
A931510
清らかである:99%
はかる:50mg
価格 ($):283.0